molecular formula C9H5Cl3O2 B14302540 Chloro(phenyl)propanedioyl dichloride CAS No. 112081-08-0

Chloro(phenyl)propanedioyl dichloride

Cat. No.: B14302540
CAS No.: 112081-08-0
M. Wt: 251.5 g/mol
InChI Key: GPDNXGRQQQQPFF-UHFFFAOYSA-N
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Description

Chloro(phenyl)propanedioyl dichloride, also known as malonyl chloride, is an organic compound with the formula C₃H₂Cl₂O₂. It is a colorless liquid that is used as a reagent in organic synthesis. This compound is the acyl chloride derivative of malonic acid and is known for its reactivity and versatility in various chemical reactions .

Preparation Methods

Chloro(phenyl)propanedioyl dichloride can be synthesized from malonic acid using thionyl chloride. The reaction involves the conversion of malonic acid to its acyl chloride derivative by reacting it with thionyl chloride, resulting in the formation of this compound . The reaction conditions typically involve heating the mixture to facilitate the reaction.

Chemical Reactions Analysis

Chloro(phenyl)propanedioyl dichloride undergoes various types of chemical reactions, including:

Common reagents used in these reactions include water, amines, alcohols, and reducing agents such as sodium borohydride. The major products formed from these reactions are malonic acid, amides, esters, and malonyl derivatives .

Mechanism of Action

The mechanism of action of chloro(phenyl)propanedioyl dichloride involves its reactivity as an acyl chloride. It readily reacts with nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved in its reactions depend on the specific nucleophile and reaction conditions used .

Comparison with Similar Compounds

Chloro(phenyl)propanedioyl dichloride can be compared with other acyl chlorides such as acetyl chloride and benzoyl chloride. While all these compounds are reactive acyl chlorides, this compound is unique due to its malonyl structure, which allows it to participate in specific reactions such as the formation of malonyl derivatives . Similar compounds include:

    Acetyl Chloride (CH₃COCl): Used in acetylation reactions.

    Benzoyl Chloride (C₆H₅COCl): Used in benzoylation reactions.

This compound’s unique structure and reactivity make it a valuable reagent in organic synthesis and various scientific research applications .

Properties

CAS No.

112081-08-0

Molecular Formula

C9H5Cl3O2

Molecular Weight

251.5 g/mol

IUPAC Name

2-chloro-2-phenylpropanedioyl dichloride

InChI

InChI=1S/C9H5Cl3O2/c10-7(13)9(12,8(11)14)6-4-2-1-3-5-6/h1-5H

InChI Key

GPDNXGRQQQQPFF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C(=O)Cl)(C(=O)Cl)Cl

Origin of Product

United States

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